methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds This compound features a pyrrole ring substituted with a cyanoacetyl group at the 5-position, a methyl group at the 2-position, and a carboxylate ester group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylpyrrole-3-carboxylate as the starting material.
Cyanoacetylation: The cyanoacetyl group is introduced through a cyanoacetylation reaction, where cyanoacetic acid or its derivatives react with the pyrrole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel, and the reaction is controlled to optimize yield and purity.
Purification: After the reaction, the product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the cyano group.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidized pyrroles, such as pyrrole-2-carboxylic acid.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Substituted pyrroles with different functional groups.
Mechanism of Action
In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. Biology: It serves as a precursor for the synthesis of compounds with potential biological activity, such as enzyme inhibitors or receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
Methyl 4-(cyanoacetyl)benzoate: Another ester with a cyanoacetyl group, but with a benzene ring instead of a pyrrole ring.
Methyl cyanoacetate: A simpler ester with a cyanoacetyl group, used as an intermediate in organic synthesis.
Uniqueness: Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole core, which imparts different chemical reactivity and biological activity compared to benzene-based compounds
Properties
IUPAC Name |
methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-9(11(15)16-3)7(2)13-10(6)8(14)4-5-12/h13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKJLGUAFSBYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321495 | |
Record name | methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307512-39-6 | |
Record name | methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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